Product packaging for 18-Hydroxystearate(Cat. No.:)

18-Hydroxystearate

Cat. No.: B1259448
M. Wt: 299.5 g/mol
InChI Key: VLHZUYUOEGBBJB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

18-Hydroxystearate, also known chemically as 18-hydroxyoctadecanoic acid or omega-hydroxystearic acid, is a member of the class of long-chain fatty acids characterized by an 18-carbon aliphatic tail and a terminal (omega) hydroxyl group . This octadecanoid lipid molecule is practically insoluble in water and is considered a weakly acidic compound . It has been identified in natural sources such as gooseberry and potato, positioning it as a potential biomarker for the consumption of these food products . As a hydroxy fatty acid, this compound is of significant interest in biochemical research, particularly in the study of skin physiology. While specific mechanistic studies on this exact isomer are limited, research on related hydroxystearic acids (HSAs) reveals their compelling bioactivity. Notably, positional isomers like 10-HSA have been identified as peroxisome proliferator-activated receptor-alpha (PPARα) agonists, a mechanism that can lead to increased collagen type I and type III synthesis in human dermal fibroblasts and inhibition of UVB-induced matrix metalloprotease-1 (MMP-1) expression . These activities suggest a potential role in researching extracellular matrix remodeling and skin aging . The broader family of hydroxystearic acids also shows structure-dependent biological effects, including investigated antiproliferative activities in various human cell lines, highlighting the importance of the hydroxyl group's position along the alkyl chain . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to investigate its full potential in areas such as lipidomics, biomarker discovery, and cosmetic science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H35O3- B1259448 18-Hydroxystearate

Properties

Molecular Formula

C18H35O3-

Molecular Weight

299.5 g/mol

IUPAC Name

18-hydroxyoctadecanoate

InChI

InChI=1S/C18H36O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h19H,1-17H2,(H,20,21)/p-1

InChI Key

VLHZUYUOEGBBJB-UHFFFAOYSA-M

Canonical SMILES

C(CCCCCCCCC(=O)[O-])CCCCCCCCO

Origin of Product

United States

Biosynthesis and Natural Occurrence of 18 Hydroxystearate and Its Functionalized Derivatives

Endogenous Pathways in Plant Systems

In plants, the biosynthesis of 18-hydroxystearate derivatives is a multi-step process involving hydroxylation, epoxidation, and subsequent hydration. annualreviews.org These pathways lead to the formation of key monomers like 18-hydroxyoleic acid, 18-hydroxy-9,10-epoxystearic acid, and 9,10,18-trihydroxystearic acid, which are then incorporated into the cutin polymer. annualreviews.orgnih.govdntb.gov.ua

9,10-Epoxy-18-hydroxyoctadecanoic acid is a significant monomer found in the cutin of many plants and is a central intermediate in the formation of other cutin components. annualreviews.orgebi.ac.uk Its biosynthesis is a critical juncture, bridging the initial hydroxylation and subsequent hydration steps. Studies have shown that its formation can proceed through pathways involving the initial epoxidation of oleic acid followed by ω-hydroxylation, or ω-hydroxylation of oleic acid followed by epoxidation of the double bond. annualreviews.org

The formation of 9,10-Epoxy-18-hydroxystearate (B1261793) is catalyzed by two main classes of enzymes: peroxygenases and cytochrome P450 monooxygenases (CYPs). acs.orgmdpi.com Peroxygenases can utilize hydroperoxides to catalyze epoxidation reactions. acs.org Cytochrome P450 enzymes are versatile monooxygenases that play a crucial role in the oxidation of fatty acids. mdpi.comresearchgate.net

Specifically, members of the CYP94 family are known to be involved in fatty acid oxidation. pnas.org For instance, CYP94A1 from Vicia sativa has been shown to catalyze the ω-hydroxylation of 9,10-epoxystearic acid to form 9,10-epoxy-18-hydroxystearic acid. pnas.orgnih.gov This indicates a pathway where oleic acid is first epoxidized to 9,10-epoxystearic acid, which then serves as a substrate for ω-hydroxylation by CYP94A1. pnas.org Conversely, evidence also supports a pathway where 18-hydroxyoleic acid is an intermediate, which is then epoxidized. annualreviews.org The direct conversion of exogenous 18-hydroxy[18-3H]oleate into 18-hydroxy-9,10-epoxystearate has been observed in plant tissues, supporting the latter pathway. annualreviews.org

Inhibition of peroxygenase activity in maize plants led to a significant reduction in the amounts of both 9,10-epoxy-18-hydroxystearic acid and its derivative, 9,10,18-trihydroxystearic acid, confirming the in vivo role of this enzyme class in the biosynthesis of these cutin monomers. uliege.be

The enzymatic transformations leading to 9,10-Epoxy-18-hydroxystearate exhibit notable substrate specificity and stereoselectivity. While oleic acid is the ultimate precursor, enzymes may act on it directly or on its derivatives. annualreviews.orgpnas.org

The cytochrome P450 enzyme CYP94A1, when expressed in yeast microsomes, efficiently hydroxylates 9,10-epoxystearic acid at the terminal methyl group. nih.gov This enzyme shows a preference for the (9R,10S)-enantiomer of 9,10-epoxystearic acid, which is the enantiomer preferentially formed in Vicia sativa microsomes. nih.gov This enantioselective ω-hydroxylation results in the formation of (9R,10S)-epoxy-18-hydroxystearic acid. pnas.org The kinetic parameters for CYP94A1 highlight this preference. nih.gov

Table 1: Kinetic Parameters of CYP94A1 for 9,10-Epoxystearic Acid Enantiomers

Substrate Enantiomer Km (µM) Vmax (nmol/min per nmol of P450)
(9R,10S)-9,10-Epoxystearic acid 1.2 ± 0.1 19.2 ± 0.3
(9S,10R)-9,10-Epoxystearic acid 5.9 ± 0.1 20.2 ± 1.0

Data sourced from a study on CYP94A1 cloned from Vicia sativa. nih.gov

This demonstrates that while both enantiomers can be hydroxylated, the enzyme has a significantly higher affinity (lower Km) for the (9R,10S) form. nih.gov

Following the formation of the epoxy-hydroxy intermediate, the biosynthetic pathway proceeds to form 9,10,18-trihydroxystearate, another major C18 monomer of plant cutin. annualreviews.orgebi.ac.uk

The conversion of 9,10-epoxy-18-hydroxystearate to 9,10,18-trihydroxystearate is catalyzed by the enzyme epoxide hydrolase (EH). annualreviews.orgnih.govwur.nl This enzyme facilitates the trans-addition of a water molecule across the oxirane ring of the epoxy precursor, yielding a diol. nih.govresearchgate.net

Particulate preparations from the skin of rapidly growing apples have been shown to catalyze the hydration of 18-hydroxy-cis-9,10-epoxystearic acid to threo-9,10,18-trihydroxystearic acid. annualreviews.orgnih.gov This epoxide hydrase activity was found to be exclusively located in the 3000g particulate fraction from the fruit's skin, where cutin biosynthesis occurs. annualreviews.org Studies with soybean have also identified epoxide hydrolase activity, noting that cis-9,10-epoxy-18-hydroxystearic acid is a substrate, although a poorer one than cis-9,10-epoxystearic acid. researchgate.net

The enzymatic hydration of the epoxide is stereospecific, resulting in the formation of a particular stereoisomer of 9,10,18-trihydroxystearate. The hydration of 18-hydroxy-cis-9,10-epoxystearate yields threo-9,10,18-trihydroxystearic acid. annualreviews.orgnih.gov This is consistent with the natural occurrence of cis-epoxy acids and threo-trihydroxy acids in apple cutin. annualreviews.org

Research on a soluble epoxide hydrolase from soybean demonstrated that the enzyme hydrolyzes racemic cis-9,10-epoxystearic acid with high enantioconvergence to yield a single chiral diol, threo-9R,10R-dihydroxystearic acid. researchgate.netnih.gov This reaction proceeds via a stereoselective attack on the oxirane carbon with the (S)-configuration. nih.gov This provides a model for how the hydration of the (9R,10S)-epoxy-18-hydroxystearic acid precursor would lead to the specific threo-9R,10R,18-trihydroxyoctadecanoic acid stereoisomer found in nature.

Biosynthesis of 9,10,18-Trihydroxystearate

Natural Distribution in Plant Tissues and Biopolymers (e.g., Cutin)

The compound this compound, in its acid form (18-hydroxyoctadecanoic acid), and its functionalized derivatives are fundamental components of protective biopolymers in the plant kingdom, primarily cutin and suberin. biocyclopedia.comnih.govbioone.org These polyesters form the structural matrix of the plant cuticle, an extracellular layer that covers the aerial surfaces of most vascular plants, and the suberized layers of underground organs, respectively. nih.govbioone.orgunl.pt The composition and abundance of these monomers vary significantly across different plant species, organs, and even developmental stages. unl.ptfrontiersin.org

Cutin is largely composed of inter-esterified hydroxy and epoxy-hydroxy fatty acids, typically with chain lengths of 16 or 18 carbons. nih.govbioone.org These are broadly categorized into C16 and C18 families of monomers. chemeurope.com The C18 family, to which this compound belongs, is characterized by key monomers such as 18-hydroxyoleate (18-hydroxyoctadec-9-enoic acid), 9,10-epoxy-18-hydroxystearate, and 9,10,18-trihydroxystearate. nih.govbioone.orgchemeurope.com The presence and proportion of these C18 monomers are diagnostic for the C18-type cutin. nih.govbioone.org For instance, 9,10-epoxy-18-hydroxyoctadecanoic acid was identified as the main C18 monomer in the cuticle of Capsicum cultivars. acs.org Similarly, it is the most abundant single component in the cutin of wheat bran. ebi.ac.uk

The distribution of these compounds is not uniform. Significant differences in cutin composition are observed between the leaves and fruits of the same plant. acs.org In tomato, for example, while the C16 monomer 10,16-dihydroxyhexadecanoic acid is predominant, C18 derivatives are also significant constituents. frontiersin.orgresearchgate.net The cutin of cherry fruits (cultivars 'Somerset' and 'Celeste') is primarily composed of C18 monomers, accounting for over 65% of the total. frontiersin.org In Goji berry (Lycium barbarum), the chemical makeup of cutin changes during fruit development, highlighting the dynamic nature of its composition. frontiersin.org

Suberin, another complex polyester (B1180765), is also rich in aliphatic compounds, including ω-hydroxy fatty acids and α,ω-dicarboxylic acids, but is distinguished from cutin by a higher proportion of dicarboxylic acids, very-long-chain fatty acids (up to C28), and phenolic compounds like ferulic acid. biocyclopedia.comfrontiersin.org While C16 to C26 chain lengths are typical for suberin monomers, C18 derivatives with mid-chain modifications, such as epoxides and diols, are quantitatively important in many suberins. frontiersin.org The biosynthesis of these modified C18 monomers often starts from oleic acid, which undergoes ω-hydroxylation followed by epoxidation and hydration at the C-9/C-10 position. frontiersin.org

Research on Arabidopsis thaliana has revealed a unique cutin composition that is rich in dicarboxylic acids, particularly unsaturated C18-dicarboxylic acids like octadeca-cis-6, cis-9-diene-1,18-dioate, making its composition closer to that of suberin. biocyclopedia.comresearchgate.net Depolymerization of Arabidopsis stems yields typical cutin monomers like 18-hydroxy-9,10-epoxy-stearate alongside these major dicarboxylic acids. researchgate.net

The following tables summarize the distribution of this compound and its key derivatives in the cutin of various plant species and tissues, based on published research findings.

Table 1: Major C18 Cutin Monomers in Different Plant Species/Tissues

Plant SpeciesOrgan/TissueMajor C18 Monomers IdentifiedReference
GeneralPlant Cuticle18-hydroxyoleate, 9,10-epoxy-18-hydroxystearate, 9,10,18-trihydroxystearate chemeurope.com
Capsicum spp. (Pepper)Fruit Cuticle9,10-epoxy-18-hydroxyoctadecanoic acid acs.org
Triticum aestivum (Wheat)Bran (Seed Coat/Nucellus)9,10-epoxy-18-hydroxyoctadecanoic acid, 9,10,18-trihydroxyoctadecanoic acid ebi.ac.uk
Prunus avium (Cherry)Fruit CuticleDominated by C18 monomers (65.3%) frontiersin.org
Arabidopsis thalianaStems/Leaves18-hydroxy-9,10-epoxy-stearate, Octadeca-cis-6, cis-9-diene-1,18-dioate researchgate.net
Zea mays (Maize)Leaves18-hydroxyocta-9-decenoic acid, 9,10-epoxy-18-hydroxyoctadecanoic acid, 9,10,18-trihydroxyoctadecanoic acid uliege.be
Heliotropium crispumWhole Plant9,10-epoxy-18-hydroxystearate mdpi.com
Hippophae rhamnoides (Sea Buckthorn)Fruit9,10-epoxy-18-hydroxyoctadecanoic acid, 9,10-epoxy-18-hydroxyoctadec-12-enoic acid acs.org

Table 2: Comparative Composition of C18 Monomers in Cutin and Suberin

BiopolymerCharacteristic C18 MonomersKey Distinguishing FeaturesReference
Cutin 18-hydroxyoctadecanoic acid, 18-hydroxyoleic acid, 9,10-epoxy-18-hydroxystearic acid, 9,10,18-trihydroxystearic acidPrimarily C16 and C18 monomers; lower in dicarboxylic acids and phenolics compared to suberin. biocyclopedia.comnih.govchemeurope.com
Suberin C18 ω-hydroxyacids and α,ω-diacids (saturated and with mid-chain epoxides or diols)Contains very-long-chain (C16-C28) fatty acids, high proportion of α,ω-dicarboxylic acids, and significant phenolic content (e.g., ferulic acid). biocyclopedia.comfrontiersin.org

Academic Research on Synthetic Approaches to 18 Hydroxystearate and Its Analogs

Chemical Synthesis Methodologies for Targeted Regio- and Stereoisomers

Chemical synthesis offers a direct route to 18-hydroxystearate and its analogs, though achieving high selectivity can be challenging.

Hydroxylation Reactions for Introducing Hydroxyl Groups

Hydroxylation is the key chemical transformation for producing hydroxystearic acids from stearic acid or its unsaturated precursors. specialchem.com This process involves the introduction of a hydroxyl (-OH) group into the fatty acid's molecular structure. specialchem.com

One historical method involves the reaction of an unsaturated carboxylic acid, such as oleic acid, with an oxidizing agent like potassium permanganate. google.com Another approach is the conversion of an unsaturated fatty acid to its corresponding chlorohydrin, followed by the replacement of the chlorine atom with a hydroxyl group through treatment with alkalies. google.com More direct methods involve treating unsaturated fatty acids with oxygen liberated from a hypochlorite (B82951) by a decomposing agent. google.com For instance, dihydroxystearic acid can be prepared by introducing chlorine and an unsaturated C18 fatty acid into an aqueous solution of an alkali metal hydroxide (B78521) containing a hypochlorite-decomposing agent like a nickel compound. google.com

The synthesis of dihydroxystearic acid (DHSA) can also be achieved through the hydroxylation of epoxy compounds derived from unsaturated fatty acids. atlantis-press.com This process typically involves reacting the epoxy compound with distilled water. atlantis-press.com Furthermore, the direct hydroxylation of unsaturated carboxylic acids can be accomplished by reacting them with performic acid or peracetic acid formed in situ. google.com

A systematic synthetic strategy for producing 9-hydroxy fatty acids with varying chain lengths involves starting from methyl 9-oxononanoate. This intermediate undergoes a reaction with an alkyl-magnesium bromide to introduce the rest of the carbon chain and form the secondary alcohol. nih.gov

Derivatization Strategies for Enhanced Stability and Reactivity

Derivatization is a crucial step in the analysis and synthesis of hydroxystearic acids and their analogs, often employed to enhance stability and reactivity for subsequent reactions or analysis.

For gas chromatography-mass spectrometry (GC-MS) analysis, a common derivatization method involves the simultaneous methylation of both the carboxyl and hydroxyl groups. One such method uses methyl iodide in a polar aprotic solvent to form methyl esters from carboxyl groups and methyl ethers from hydroxyl groups. nih.gov Another technique for GC analysis is the use of trimethyl sulfonium (B1226848) hydroxide for derivatization. researchgate.net

In synthetic applications, derivatization is used to protect functional groups or to activate the molecule for further transformations. For instance, in the synthesis of structured triacylglycerols, fatty acid vinyl esters are used as acyl donors in lipase-catalyzed transesterification. The vinyl group acts as an effective leaving group, making the reaction irreversible and highly regioselective. researchgate.net Similarly, in the synthesis of Ru(II)-hydroxy stearic acid hybrid species with potential anticancer activity, the hydroxyl and carboxyl groups of the hydroxystearic acid ligand are involved in the coordination with the ruthenium center. mdpi.com

The table below summarizes various derivatization strategies and their applications.

Derivatization Reagent/Method Functional Group Targeted Purpose Application Example
Methyl iodide in polar aprotic solventCarboxyl and Hydroxyl groupsAnalysis (GC-MS)Determining sphingolipid acyl composition nih.gov
Trimethyl sulfonium hydroxideCarboxyl and Hydroxyl groupsAnalysis (GC)Determination of stearic acid and 12-hydroxystearic acid researchgate.net
Fatty acid vinyl estersCarboxyl group (activation)Synthesis (Lipase-catalyzed transesterification)Synthesis of structured triacylglycerols researchgate.net
N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP)Carboxyl group (activation)Synthesis (Esterification)Esterification of 1,2-diacyl-sn-glycerol with very-long-chain fatty acids researchgate.net
(S)-(+)-O-acetyl mandelic acidHydroxyl groupAnalysis (NMR)Stereochemical analysis of 10-hydroxystearic acid nih.gov

Biocatalytic and Enzymatic Synthesis Routes

Biocatalytic methods offer a green and highly selective alternative to chemical synthesis for producing hydroxylated fatty acids. These methods often utilize whole-cell systems or purified enzymes. researchgate.netresearchgate.net

Utilization of Hydroxylase Enzymes for Stereoselective Hydroxylation

Hydroxylase enzymes, particularly cytochrome P450 monooxygenases (P450s), are widely used for the regio- and stereoselective hydroxylation of fatty acids. researchgate.netnih.gov These enzymes can introduce hydroxyl groups at various positions along the fatty acid chain, including terminal (ω), sub-terminal (ω-1, ω-2, etc.), and in-chain positions. researchgate.netnih.gov

For example, cytochrome P450 BM3 from Bacillus megaterium and its variants are known to hydroxylate fatty acids with high selectivity. researchgate.net The wild-type P450 BM3 typically hydroxylates saturated fatty acids at the ω-1, ω-2, and ω-3 positions. researchgate.net Engineered P450 enzymes have shown improved activity and selectivity. A fusion protein of CYP153A from Marinobacter aquaeloei with the reductase domain of P450 BM3 has been used for the production of ω-hydroxy dodecanoic acid. nih.gov

Peroxygenases, such as those from the CYP152 family, are another class of enzymes used for fatty acid hydroxylation. They are of particular interest because they use hydrogen peroxide as the oxidant, generating water as the only byproduct. rsc.org For instance, P450Spα and P450Exα have been shown to catalyze the α-hydroxylation of medium-chain fatty acids with high regio- and stereoselectivity, producing the (S)-enantiomer. rsc.orgrsc.org

Fatty acid hydratases (FAHs) represent another important class of enzymes that catalyze the hydration of unsaturated fatty acids to produce hydroxy fatty acids. mecp2024.comd-nb.info For example, oleate (B1233923) hydratase from Rhodococcus erythropolis can convert oleic acid to 10-hydroxystearic acid. mdpi.com

The table below presents research findings on the use of hydroxylase enzymes for fatty acid hydroxylation.

Enzyme Source Organism Substrate Product(s) Key Findings
Cytochrome P450 BM3Bacillus megateriumTetradecanoic and pentadecanoic acidsSub-terminal (ω-1, ω-2, ω-3) R-hydroxy fatty acidsHighly selective for the formation of R-alcohols researchgate.net
CYP153A-P450 BM3 fusionMarinobacter aquaeloei / Bacillus megateriumDodecanoic acidω-hydroxy dodecanoic acidFusion protein showed improved efficiency nih.gov
P450SpαSphingomonas paucimobilisC6, C8, C10 fatty acids(S)-α-hydroxy fatty acidsHigh conversion and enantioselectivity (ee 95–>99% S) rsc.org
P450ExαBacillus sp.Caproic acid (C6)α-hydroxycaproic acidHigh regioselectivity (α:β-selectivity = 14:1) rsc.org
Oleate Hydratase (OhyRe)Rhodococcus erythropolisOleic acid10-hydroxystearic acidCan be used in cascade reactions mdpi.com
Fatty Acid Hydratase (FAH)Lactobacillus acidophilusEicosapentaenoic acid (EPA)12-hydroxy and 15-hydroxy EPA isomersEngineered mutants showed altered regioselectivity mecp2024.com

Cascade Reaction Strategies for Hydroxylated Fatty Acid Esters

Cascade reactions, where multiple enzymatic or chemo-enzymatic steps are performed in a single pot, offer an efficient and sustainable approach for the synthesis of complex molecules like hydroxylated fatty acid esters. acs.org

One strategy involves an "upstream" cascade where a lipase (B570770) is used to hydrolyze triglycerides into free fatty acids, which are then hydroxylated by an oleate hydratase. mdpi.com For example, a lipase from Candida rugosa has been combined with an oleate hydratase from Rhodococcus erythropolis to produce 10-hydroxystearic acid from various triglyceride oils. mdpi.com

A "downstream" cascade can involve the oxidation of a hydroxylated fatty acid to a keto fatty acid. An example is the conversion of oleic acid to 10-hydroxystearic acid by an oleate hydratase, followed by the oxidation to 10-ketostearic acid using a secondary alcohol dehydrogenase. mdpi.com

Chemo-enzymatic cascades have also been developed. For instance, the synthesis of fatty acid esters of hydroxy fatty acids (FAHFAs) has been achieved through the hydratase-catalyzed hydration of unsaturated fatty acids, followed by selective esterification with another fatty acid mediated by a lipase, such as Candida antarctica lipase A (CALA). acs.org The final step can be a chemical coupling, for example, with glycerophosphatidylcholine. acs.org

Photoenzymatic cascades have also been reported. In one example, an oleate hydratase is used to hydrate (B1144303) an unsaturated fatty acid, and then a photoactivated decarboxylase removes the carboxyl group to produce a chiral secondary fatty alcohol. constantsystems.com

The table below details different cascade reaction strategies.

Cascade Type Enzymes/Catalysts Starting Material(s) Final Product Key Features
Upstream Enzymatic CascadeCandida rugosa lipase, Rhodococcus erythropolis oleate hydrataseTriglycerides10-hydroxystearic acidOne-pot conversion from oils to hydroxylated fatty acids mdpi.com
Downstream Enzymatic CascadeRhodococcus erythropolis oleate hydratase, secondary alcohol dehydrogenaseOleic acid10-ketostearic acidSequential hydroxylation and oxidation mdpi.com
Chemo-enzymatic CascadeHydratase, Candida antarctica lipase A (CALA), CarbodiimideUnsaturated fatty acid, Fatty acid, GlycerophosphatidylcholinePhospholipids containing FAHFAsCombination of biocatalytic and chemical steps for complex lipid synthesis acs.org
Photoenzymatic CascadeOleate hydratase, Photoactivated decarboxylaseUnsaturated fatty acidChiral secondary fatty alcoholLight-driven decarboxylation following enzymatic hydration constantsystems.com
Two-step Catalytic CascadeSolid acid catalysts (zeolites, heteropolyacids)Polyalcohol (e.g., sorbitol), Fatty acidSorbitol fatty acid estersUse of solid acid catalysts for both ketalization and esterification nih.gov

Metabolic Pathways and Biochemical Transformations Involving 18 Hydroxystearate

In Vivo Metabolic Fate of 18-Hydroxylated Fatty Acids in Specific Organisms

The metabolic fate of 18-hydroxystearate and other related hydroxy fatty acids varies significantly across different biological kingdoms, reflecting their diverse physiological roles.

In plants , 18-hydroxystearic acid is a fundamental building block of cutin, a waxy polymer that forms the protective outer layer of the plant cuticle. wikipedia.org The synthesis of cutin involves the esterification of 18-hydroxystearic acid and its derivatives. wikipedia.org Research in developing seeds of Lesquerella species has shown that 18-carbon hydroxy fatty acids can be further metabolized through elongation and desaturation to produce 20-carbon hydroxy fatty acids. oup.com In Nicotiana tabacum (tobacco), a derivative, 18-hydroxy-9,10-epoxystearic acid, is further oxidized to form 9,10-epoxy-octadecanedioic acid, demonstrating a pathway for the conversion of hydroxylated fatty acids into dicarboxylic acids in plants. nih.gov

In microorganisms , such as yeasts, hydroxystearic acids are subject to oxidative pathways. Studies on the yeast Torulopsis sp. have demonstrated the oxidation of this compound to octadecane-1,18-dioic acid. rsc.org Another yeast, Waltomyces lipofer, can metabolize 10-hydroxystearic acid via β-oxidation to produce γ-dodecalactone, a valuable fragrance compound. asm.org This suggests that β-oxidation is a key pathway for the breakdown of hydroxy fatty acids in these organisms.

In animals , including mammals, 18-hydroxylated fatty acids are primarily metabolized through omega-oxidation followed by peroxisomal beta-oxidation. medsciencegroup.comeuropa.eu The initial omega-oxidation converts the terminal hydroxyl group into a carboxylic acid, forming a dicarboxylic acid (octadecanedioic acid). medsciencegroup.comresearchgate.net This dicarboxylic acid is then transported into peroxisomes where it is chain-shortened through β-oxidation. medsciencegroup.comacs.org This pathway serves as a mechanism to handle excess fatty acids and can contribute to energy production. medsciencegroup.comacs.org In ruminant animals, hydroxystearic acids are formed from the hydration of unsaturated fatty acids like oleic acid by rumen microbes. researchgate.netcabidigitallibrary.org

The table below summarizes the metabolic outcomes for 18-hydroxylated fatty acids in various organisms.

Organism/GroupPrecursor/SubstrateKey Metabolic Process(es)End Product(s)Reference(s)
Plants (Lesquerella sp.)18-carbon hydroxy fatty acidsElongation, Desaturation20-carbon hydroxy fatty acids oup.com
Plants (Nicotiana tabacum)9,10-epoxystearic acidω-oxidation18-hydroxy-9,10-epoxystearic acid, 9,10-epoxy-octadecanedioic acid nih.gov
Yeast (Torulopsis sp.)This compoundOxidationOctadecane-1,18-dioic acid rsc.org
Yeast (Waltomyces lipofer)10-hydroxystearic acidβ-oxidationγ-dodecalactone asm.org
Mammals This compoundω-oxidation, Peroxisomal β-oxidationOctadecanedioic acid, Chain-shortened dicarboxylic acids medsciencegroup.comeuropa.euresearchgate.net
Ruminants (Rumen microbes)Oleic acidHydration, Oxidation10-hydroxystearic acid, 10-oxostearic acid researchgate.netcabidigitallibrary.org

Enzyme Systems Governing Sequential Oxidative and Reductive Transformations

The conversion of this compound to its various metabolites is governed by a cascade of specific enzyme systems that catalyze sequential oxidative reactions. The initial formation of this compound itself is a result of the hydroxylation of stearic acid.

Formation via Hydroxylation: The first step is the omega-hydroxylation of an 18-carbon fatty acid like stearate. This reaction is primarily catalyzed by cytochrome P450 (CYP) monooxygenases . acs.org In mammals, members of the CYP4 family, such as CYP4A11, CYP4F2, and CYP4F3, are responsible for this ω-hydroxylation. wikipedia.orgmedsciencegroup.comresearchgate.net In plants, distinct CYP families, like the CYP704B family in rice, perform this function, which is vital for processes like cutin biosynthesis. oup.com

Sequential Oxidation to Dicarboxylic Acid: Once formed, this compound undergoes a two-step oxidation process to yield octadecanedioic acid. medsciencegroup.comresearchgate.net

Oxidation to Aldehyde: The terminal hydroxyl group of this compound is first oxidized to an aldehyde. This reaction can be catalyzed by either cytochrome P450 enzymes (from the CYP4F/A subfamilies) or by alcohol dehydrogenases (ADH) . medsciencegroup.comresearchgate.net

Oxidation to Carboxylic Acid: The resulting aldehyde intermediate is then rapidly oxidized to a carboxylic acid group, forming the dicarboxylic acid, octadecanedioic acid. This step is catalyzed by aldehyde dehydrogenases (ALDH) , with enzymes like ALDH3A2 being implicated. medsciencegroup.comresearchgate.net

Chain Shortening via β-Oxidation: The final major metabolic transformation for the resulting dicarboxylic acid is chain shortening via β-oxidation . This process occurs within the peroxisomes, as long-chain dicarboxylic acids are not readily metabolized in mitochondria. medsciencegroup.comresearchgate.net The dicarboxylic acid is transported into the peroxisome, where it is broken down, releasing acetyl-CoA in each cycle. medsciencegroup.com

The table below details the enzymatic transformations involved in the metabolism of this compound.

Transformation StepSubstrateProductEnzyme System(s)Cellular LocationReference(s)
ω-Hydroxylation Stearic AcidThis compoundCytochrome P450 (CYP4A, CYP4F families)Endoplasmic Reticulum wikipedia.orgmedsciencegroup.comresearchgate.net
Alcohol Oxidation This compound18-Oxostearate (aldehyde)Alcohol Dehydrogenase (ADH) / CYP4F, CYP4ACytosol / Microsomes medsciencegroup.comresearchgate.net
Aldehyde Oxidation 18-Oxostearate (aldehyde)Octadecanedioic AcidAldehyde Dehydrogenase (ALDH)Cytosol / Microsomes medsciencegroup.comresearchgate.net
Chain Shortening Octadecanedioic AcidChain-shortened dicarboxylic acids + Acetyl-CoAPeroxisomal β-oxidation enzymes (e.g., ACOX1)Peroxisomes medsciencegroup.comeuropa.eu

Physiological and Biological Functions of 18 Hydroxystearate and Associated Compounds in Non Human Biological Contexts

Structural Roles in Plant Cuticle Formation and Integrity

The plant cuticle is a continuous, waxy layer that covers the aerial surfaces of plants, serving as the primary barrier against environmental stresses such as water loss, UV radiation, and pathogen entry. uliege.bebioone.org The principal structural component of this protective layer is cutin, a complex polyester (B1180765) composed of inter-esterified hydroxy and epoxy-hydroxy fatty acids. bioone.orgchemeurope.comnih.gov

Research has identified two major families of cutin monomers based on their carbon chain length: the C16 and C18 families. chemeurope.com 18-Hydroxystearate and its derivatives are foundational monomers of the C18 family. chemeurope.comannualreviews.org Key C18 monomers include 18-hydroxyoctadecanoic acid, 18-hydroxyoleate (its unsaturated counterpart), 9,10-epoxy-18-hydroxystearate (B1261793), and 9,10,18-trihydroxystearate. bioone.orgchemeurope.com

The biosynthesis of these monomers is a critical process for cuticle assembly. It involves multiple hydroxylation and epoxidation reactions catalyzed by specific enzymes. bioone.orgnih.gov Cytochrome P450-dependent monooxygenases are crucial for introducing the hydroxyl group at the terminal (omega) carbon of the fatty acid chain. pnas.org For instance, the enzyme CYP704B2 in rice has been shown to catalyze the ω-hydroxylation of C18 fatty acids, a vital step for the development of the anther cuticle. oup.com The resulting ω-hydroxyl group is chemically reactive, allowing it to form ester bonds with the carboxyl groups of other monomers. pnas.org This polymerization process creates the cross-linked, three-dimensional structure of the cutin polymer. bioone.org

The structural importance of these this compound-derived monomers is highlighted by studies where their biosynthesis is disrupted. In one study, inhibiting a peroxygenase enzyme responsible for the epoxidation step led to a significant reduction in both 9,10-epoxy-18-hydroxystearic acid and its derivative, 9,10,18-trihydroxyoctadecanoic acid. uliege.be This change in cutin composition resulted in the formation of a significantly thinner cuticle, demonstrating the direct link between the availability of these specific monomers and the structural integrity of the plant's protective layer. uliege.be

Table 1: Key C18 Cutin Monomers Derived from this compound

Compound NameChemical FormulaRole in Cutin
18-Hydroxyoctadecanoic acidC18H36O3Basic C18 monomer unit. annualreviews.org
9,10-epoxy-18-hydroxyoctadecanoic acidC18H34O4An epoxidized monomer crucial for cross-linking and cuticle integrity. uliege.bechemeurope.comebi.ac.uk
9,10,18-trihydroxyoctadecanoic acidC18H36O5A further hydroxylated monomer, contributing to the polyester matrix. bioone.orgchemeurope.compnas.org

This table is interactive. Click on the headers to sort.

Signaling Molecule Functions in Plant-Pathogen Interactions

Beyond their structural role, lipids and their derivatives, including components of the cuticle, are active participants in plant defense signaling. mdpi.com The plant immune system can be triggered by the recognition of molecular patterns from pathogens (PAMPs) or from the plant itself (Damage-Associated Molecular Patterns, or DAMPs). mdpi.comresearchgate.net Cutin monomers, such as this compound derivatives, released during attempted invasion by pathogenic fungi equipped with cutin-degrading enzymes, can function as DAMPs, alerting the plant to an attack. uliege.be

There is growing evidence that specific C18 cutin monomers are involved in these signaling cascades. Metabolites like 9,10-epoxy-18-hydroxystearic acid and 9,10,18-trihydroxystearic acid have been implicated as potential signaling molecules during plant-pathogen interactions. pnas.org For example, research on cereal resistance to Fusarium head blight (FHB) has pointed to 9,10-epoxy-18-hydroxystearic acid as a metabolite potentially contributing to the plant's defense. mdpi.com The inhibition of the biosynthesis of cis-9,10-epoxy-18-hydroxystearic acid has been suggested to directly influence the defensive capacity of the plant. uliege.be

This signaling function is a critical part of the plant's two-tiered immune system:

Pattern-Triggered Immunity (PTI) : The first line of defense, activated by the recognition of broad molecular patterns like cutin monomers. mdpi.comresearchgate.net

Effector-Triggered Immunity (ETI) : A more specific and robust response triggered by the recognition of pathogen-specific effector molecules. mdpi.comresearchgate.net

The release and recognition of this compound derivatives from the cuticle matrix serve as an early warning system, initiating PTI and preparing the plant for a more robust defense. This interaction underscores the dual function of the cuticle as both a physical barrier and a signaling platform.

Broader Mechanistic Insights from Octadecanoid Research

The functions of this compound are best understood within the broader context of octadecanoid metabolism. "Octadecanoids" are a class of oxygenated derivatives of 18-carbon fatty acids. oup.comacs.org The most extensively studied octadecanoid signaling pathway is the one that synthesizes jasmonic acid (JA) and its derivatives, collectively known as jasmonates. wikipedia.orgresearchgate.net

The octadecanoid pathway for JA biosynthesis begins with the 18-carbon fatty acid, α-linolenic acid. wikipedia.orgresearchgate.net Through a series of enzymatic reactions, this precursor is converted into JA, a potent phytohormone that regulates a vast array of plant defense responses against pathogens and insects. pnas.orgnih.gov The activation of the octadecanoid pathway and the subsequent accumulation of jasmonates lead to the large-scale transcriptional reprogramming of the plant cell, inducing the expression of numerous defense-related genes, such as those encoding proteinase inhibitors. pnas.orgnih.gov

Research has firmly established that various elicitors, including molecules released during pathogen attack, activate the octadecanoid pathway, leading to systemic defense responses. oup.compnas.org this compound is chemically classified as an octadecanoid. The well-characterized role of the jasmonate branch of octadecanoid signaling provides a powerful mechanistic model for how other 18-carbon lipid derivatives can function as signaling molecules. This research demonstrates that the oxygenation of an 18-carbon fatty acid is a common strategy in plants to generate potent signals for mobilizing defenses against a wide range of biotic stresses. oup.comuu.nl

Advanced Analytical Techniques for Characterization and Quantification of 18 Hydroxystearate in Complex Matrices

Mass Spectrometry-Based Platforms

Mass spectrometry (MS) has become an indispensable tool for the analysis of fatty acids like 18-hydroxystearate due to its ability to provide molecular weight and structural information. mdpi.com When coupled with chromatographic separation techniques, MS-based platforms offer robust methods for both identifying and quantifying this compound in intricate samples. rsc.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of hydroxy fatty acids, often allowing for their determination without the need for derivatization. nih.govsemanticscholar.org This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. rsc.orgulisboa.pt

For structural elucidation, high-resolution mass spectrometry (HRMS) can provide the exact mass of the deprotonated molecule, aiding in its identification. nih.gov The fragmentation patterns generated during MS/MS analysis are crucial for confirming the structure. For instance, specific product ions can help differentiate between various positional isomers of hydroxy fatty acids. lipidmaps.org While direct analysis is possible, derivatization can be employed to enhance ionization efficiency and improve structural characterization. A specialized derivatization reagent, 1-(3-(aminomethyl)-4-iodophenyl)pyridin-1-ium (4-I-AMPP+), when combined with photodissociation (PD) mass spectrometry, allows for detailed structural assignment by promoting fragmentation of the fatty acid chain, which helps to pinpoint the locations of hydroxyl groups and double bonds. nih.gov

Quantitative analysis using LC-MS/MS is typically performed in multiple reaction monitoring (MRM) mode, which offers excellent selectivity and sensitivity. nih.gov This approach involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting variations in sample extraction, matrix effects, and ionization. lipidmaps.org The method's performance is validated by assessing linearity, limits of detection (LOD), and limits of quantification (LOQ). For a range of hydroxy fatty acids, LC-HRMS methods have demonstrated LODs from 0.1 to 0.9 ng/mL and LOQs from 0.4 to 2.6 ng/mL. nih.govsemanticscholar.org

Table 1: Typical LC-MS/MS Parameters for Hydroxy Fatty Acid Analysis
ParameterTypical ConditionsReference
Chromatography ColumnReverse-phase C18 (e.g., 2.1 × 150 mm, 3 µm particle size) nih.gov
Mobile PhaseGradient of water and methanol (B129727) or acetonitrile, often with an acid additive like acetic acid or formic acid (e.g., 0.1-0.2%) lipidmaps.orgscispace.com
Ionization ModeNegative Electrospray Ionization (ESI) nih.gov
Mass AnalyzerTriple Quadrupole or High-Resolution Mass Spectrometer (e.g., Orbitrap) lipidmaps.orgnih.gov
Scan ModeMultiple Reaction Monitoring (MRM) for quantification; Full scan and product ion scan for structural elucidation nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a well-established and highly effective technique for the targeted analysis of fatty acids, including this compound. marinelipids.ca Due to the low volatility of hydroxy fatty acids, derivatization is a necessary step to convert them into more volatile and thermally stable compounds suitable for GC analysis. theses.cz

The most common derivatization approach involves a two-step process: methylation of the carboxylic acid group to form a fatty acid methyl ester (FAME), followed by silylation of the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether. marinelipids.ca Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for silylation. marinelipids.caresearchgate.net This process not only increases volatility but also produces characteristic fragmentation patterns upon electron ionization (EI), which are useful for structural identification. The mass spectrum of the TMS derivative of 3,18-dihydroxystearate, for example, provides clear structural information. researchgate.net

For targeted analysis, GC-MS is often operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the analyte are monitored. This significantly enhances the sensitivity and selectivity of the analysis, allowing for the detection of low levels of this compound in complex matrices. The separation of different hydroxy fatty acid isomers can be achieved using capillary columns with specific stationary phases, such as those containing cyanopropyl-methylpolysiloxane. marinelipids.ca

Table 2: Typical GC-MS Parameters for Hydroxy Fatty Acid Analysis
ParameterTypical ConditionsReference
DerivatizationMethylation followed by silylation (e.g., with BSTFA) marinelipids.ca
Chromatography ColumnCapillary column (e.g., DB-23, (50%-cyanopropyl)-methylpolysiloxane phase) marinelipids.ca
Carrier GasHelium thepharmajournal.com
Ionization ModeElectron Ionization (EI) marinelipids.ca
Scan ModeFull scan for identification; Selected Ion Monitoring (SIM) for targeted quantification marinelipids.ca

Sample Preparation and Derivatization Strategies for Enhanced Detection

Effective sample preparation is critical for the reliable analysis of this compound, as it aims to isolate the analyte from the complex sample matrix, remove interfering substances, and concentrate the analyte to detectable levels. rsc.orgresearchgate.net Given the low concentrations and instability of many hydroxy fatty acids, sample collection and extraction should be performed under cold conditions to prevent degradation. nih.gov

Common sample preparation techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.netnih.gov LLE methods, such as those based on the Folch or Bligh and Dyer procedures using chloroform (B151607) and methanol, are effective for extracting a broad range of lipids. nih.gov SPE is a widely used technique for cleaning up samples, often employing reversed-phase or anion-exchange sorbents to selectively retain and elute hydroxy fatty acids. researchgate.net

Derivatization is a chemical modification technique used to improve the analytical properties of a compound. sigmaaldrich.com For GC analysis, derivatization is essential to increase the volatility of this compound. theses.cz Silylation, which replaces active hydrogens on hydroxyl and carboxyl groups with a silyl (B83357) group, is a common strategy. gcms.cz

In LC-MS, while not always necessary, derivatization can significantly enhance detection sensitivity by improving ionization efficiency. mdpi.comddtjournal.com The carboxyl group of the fatty acid can be derivatized to introduce a permanently charged or easily ionizable moiety, allowing for more sensitive detection in positive ion mode. mdpi.com A variety of reagents are available for this purpose, including primary amines, secondary amines, and hydrazines. mdpi.com For example, derivatization with cholamine has been shown to increase sensitivity by up to 2000-fold compared to underivatized long-chain fatty acids. mdpi.com

Table 3: Common Derivatization Reagents for Hydroxy Fatty Acid Analysis
Analytical PlatformReagent ClassExample ReagentTarget Functional GroupPurposeReference
GC-MSSilylating AgentsN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Hydroxyl, CarboxylIncrease volatility and thermal stability marinelipids.caresearchgate.net
Alkylating AgentsSodium methoxideCarboxylForms methyl esters to increase volatility marinelipids.ca
LC-MS/MSPrimary AminesCholamineCarboxylEnhance ionization efficiency mdpi.com
Hydrazines3-Nitrophenylhydrazine (3-NPH)CarboxylImprove sensitivity and detection mdpi.com
Photolabile Agents1-(3-(aminomethyl)-4-iodophenyl)pyridin-1-ium (4-I-AMPP+)CarboxylFacilitate structural elucidation via photodissociation nih.gov

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing 18-Hydroxystearate in academic research?

Synthesis of this compound typically involves hydroxylation of stearic acid derivatives or enzymatic modification. Characterization requires chromatographic techniques (e.g., TLC or HPLC) to confirm purity and structural elucidation via NMR and mass spectrometry (MS). For reproducibility, document reaction conditions (temperature, catalysts) and validate purity using melting point analysis or GC-MS . Include raw spectral data in supplementary materials to enable peer verification .

Q. How does the polarity of this compound compare to its structural isomers, and what analytical techniques resolve these differences?

The primary hydroxyl group in this compound increases polarity compared to secondary hydroxyl isomers. Thin-layer chromatography (TLC) with polar stationary phases (e.g., silica gel) and non-polar solvents (hexane:ethyl acetate) effectively separates isomers. Differential retention factors (Rf values) and spectroscopic data (e.g., 13C^{13}\text{C}-NMR chemical shifts) provide conclusive identification. Note that historical claims of equivalent polarity between primary/secondary hydroxyl isomers are erroneous and require re-evaluation using modern techniques .

Q. What are the best practices for ensuring reproducibility in this compound synthesis protocols?

Provide step-by-step protocols with exact molar ratios, solvent grades, and instrumentation specifications (e.g., NMR magnet strength). Validate reproducibility by repeating experiments ≥3 times under controlled conditions. Publish detailed failure analyses (e.g., side reactions due to moisture) in supplementary materials. Cross-reference established methods from journals like the Beilstein Journal of Organic Chemistry to align with community standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Conduct a systematic review (Cochrane guidelines) to assess methodological variability, such as differences in cell lines, assay conditions, or purity thresholds. Apply statistical meta-analysis to quantify effect sizes and heterogeneity. For in vitro studies, validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and include negative controls to rule out assay interference .

Q. What computational or experimental approaches are suitable for studying the interaction of this compound with lipid membranes?

Use molecular dynamics (MD) simulations to model membrane insertion energetics, complemented by experimental techniques like fluorescence anisotropy or differential scanning calorimetry (DSC). Correlate findings with structural analogs (e.g., 15-Hydroxystearate) to isolate the role of hydroxyl position. Publish simulation parameters (force fields, solvation models) and raw DSC thermograms to enable replication .

Q. How should researchers design experiments to evaluate the enzymatic oxidation pathways of this compound?

Employ isotope labeling (e.g., 18O^{18}\text{O}) to trace oxidation products and LC-MS/MS for metabolite identification. Use kinetic assays (e.g., Michaelis-Menten plots) to compare enzyme specificity across isoforms. Address uncertainties in reaction mechanisms by integrating quantum mechanical calculations (e.g., DFT) with experimental data .

Methodological and Analytical Considerations

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Use nonlinear regression (e.g., log-logistic models) to calculate EC50_{50} values. Report confidence intervals and apply ANOVA for multi-group comparisons. For small sample sizes, leverage Bayesian statistics to mitigate overfitting. Include raw dose-response curves and code repositories (e.g., GitHub) for transparency .

Q. How can secondary data (e.g., crystallographic databases) be leveraged to study this compound’s supramolecular assembly?

Extract structural data from repositories like the Cambridge Structural Database (CSD) to identify common packing motifs. Apply dimensionality reduction (e.g., PCA) to correlate crystal parameters (unit cell dimensions) with physicochemical properties. Validate hypotheses with powder XRD experiments and publish refined cif files .

Q. What strategies minimize bias when interpreting conflicting spectroscopic data for this compound derivatives?

Adopt double-blind analysis for NMR/MS interpretation, where independent researchers annotate spectra without prior knowledge of expected outcomes. Use consensus algorithms (e.g., MestReNova’s peak-picking tools) and report inter-rater reliability metrics. Cross-validate assignments with synthetic standards .

Ethical and Reporting Standards

Q. How should researchers address limitations in sample availability for this compound studies?

Clearly state sample scarcity in the methods section and justify statistical power using a priori calculations (e.g., G*Power). Use surrogate analogs for preliminary assays and disclose extrapolation risks. For synthetic studies, provide detailed scalability assessments in supplementary materials .

Q. What ethical guidelines apply to studies exploring this compound’s biomedical applications?

Adhere to institutional review board (IRB) protocols for in vivo work, including ARRIVE guidelines for animal studies. For human cell lines, document provenance and consent (e.g., HIPAA compliance). Publish negative results to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.